2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
The compound “2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide” is a sulfonamide derivative. Sulfonamides are a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group . They are known for their wide range of pharmacological effects, including antibacterial, antidiabetic, diuretic, antiglaucoma, antiviral, anti-inflammatory, and anticancer activity .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Antitumor Applications
Compounds from sulfonamide-focused libraries, including derivatives similar to 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide, have been evaluated for their antitumor properties. These compounds have shown effectiveness as cell cycle inhibitors and have advanced to clinical trials. For example, compound 2 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010)) is an orally active antimitotic agent disrupting tubulin polymerization. Such compounds demonstrate the potential of sulfonamides in targeting cancer cell lines and illuminating drug-sensitive cellular pathways (Owa et al., 2002).
Structural Analysis in Chemistry
The structural analysis of sulfonamide derivatives, including those related to this compound, provides insights into their chemical properties. For instance, the crystal structure of a potential active compound with a similar structure has been determined, which aids in understanding its molecular geometry and interactions (Ganapathy et al., 2015).
Synthesis of Novel Compounds
The synthesis of novel compounds, such as N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, involves reactions with structures related to this compound. These methods are crucial in developing new heterocyclic compounds with potential pharmaceutical applications (Rozentsveig et al., 2013).
Antibacterial Properties
Some derivatives of this compound have been studied for their antibacterial activities. For instance, certain methylcarbapenems with methoxyimine and substituted sulfonamide moieties have shown significant antibacterial properties against various bacteria (Jeon et al., 2007).
Nonlinear Optical Studies
Sulfonamide derivatives, including those similar to this compound, have been explored for their potential in developing non-linear optical materials. These studies involve comprehensive characterizations like XRD, FT-IR, and computational analyses, indicating their bioactive and optical properties (Shahid et al., 2018).
Supramolecular Structures
Research on the supramolecular structures of sulfonamide isomers, including those related to this compound, reveals differences in hydrogen-bonding arrangements. These findings contribute to the understanding of molecular conformations and interactions relevant to pharmaceutical applications (Hulita et al., 2005).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways related to the biological activities mentioned above .
Result of Action
The diverse biological activities of similar compounds suggest a range of potential effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-(3-methoxyanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZZKWBVRCYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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